Enhanced Lipophilicity & CNS Permeability
The compound's predicted octanol/water partition coefficient (XLogP3) is 1.5 [1]. This quantitative property is a key differentiator from unsubstituted pyridine N-oxide and other simpler analogs. This moderate lipophilicity is within the optimal range for compounds targeting the central nervous system (CNS), which is typically considered to be between LogP 1 and 3. While this is a predictive value, it provides a quantifiable basis for selecting this specific building block in CNS drug discovery programs over more polar alternatives.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | Unsubstituted pyridine N-oxide (Estimated LogP ≈ -0.8 to -1.0) |
| Quantified Difference | The target compound is ~2.3-2.5 LogP units more lipophilic than unsubstituted pyridine N-oxide. |
| Conditions | Predicted via XLogP3 algorithm [1] |
Why This Matters
This quantitative difference in lipophilicity directly impacts a molecule's ability to cross biological membranes, such as the blood-brain barrier, making this compound a more suitable starting point for CNS drug discovery than unsubstituted pyridine N-oxide.
- [1] MolAid. (n.d.). 2-Methyl-3,4-dichloropyridine N-Oxide. Retrieved from molaid.com. View Source
